rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene
Description
Properties
Molecular Formula |
C12H20 |
|---|---|
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(3E,3aR,7aR)-3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3/b10-3+/t11-,12+/m1/s1 |
InChI Key |
PLNRDADPGQMIIQ-BKAIQDJRSA-N |
Isomeric SMILES |
C/C=C/1\CC[C@@H]2[C@]1(CCCC2)C |
Canonical SMILES |
CC=C1CCC2C1(CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Hydrogenation Approaches
- Starting from indene or substituted indene derivatives, catalytic hydrogenation under controlled conditions leads to octahydroindene intermediates.
- Subsequent functionalization at the 1-position (introduction of ethylidene group) is achieved via alkylation or condensation reactions.
- The stereochemical outcome (3aR,7aR) is controlled by choice of catalyst, reaction conditions, and chiral auxiliaries or ligands.
Use of Hajos-Parrish Dione Derivatives as Precursors
- The (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, known as the Hajos-Parrish diketone, is a key chiral building block in the synthesis of related bicyclic compounds.
- This diketone can be transformed through selective reduction, alkylation, and ring closure steps to yield stereochemically defined octahydroindene derivatives including ethylidene-substituted analogs.
- The Hajos-Parrish diketone is commercially available with high enantiomeric purity (~97%) and is used to induce stereoselectivity in downstream synthesis.
Acid-Catalyzed Condensation and Cyclization
- Acid catalysts such as p-toluenesulfonic acid facilitate condensation reactions between cyclopentanedione derivatives and alkyl vinyl ketones to form bicyclic intermediates.
- These intermediates undergo intramolecular cyclizations and rearrangements to establish the bicyclic octahydroindene skeleton with defined stereochemistry.
- Use of chiral catalysts like (R)-(+)-proline has been reported to enhance stereoselectivity in these transformations.
Representative Preparation Method
A documented synthetic route involves the following key steps:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Methyl-1,3-cyclopentanedione + methyl vinyl ketone, acid catalyst (p-toluenesulfonic acid) | Acid-catalyzed condensation forming 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione intermediate | Formation of bicyclic diketone precursor |
| 2 | (R)-(+)-Proline catalysis | Induces stereoselective cyclization | Establishes (3aR,7aR) stereochemistry |
| 3 | Reduction and alkylation steps | Conversion of diketone to ethylidene-substituted octahydroindene | Final product this compound |
This method is adapted from protocols published in Organic Syntheses and related literature, emphasizing stereoselective organocatalysis and acid-mediated cyclizations.
Comparative Data on Preparation Routes
| Preparation Route | Key Reagents | Stereoselectivity | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed condensation with p-toluenesulfonic acid and (R)-(+)-proline | 2-Methyl-1,3-cyclopentanedione, methyl vinyl ketone, p-TsOH, (R)-(+)-proline | High (3aR,7aR) | 70-85 | Well-established, scalable |
| Catalytic hydrogenation of indene derivatives followed by alkylation | Indene, H2, Pd/C, alkyl halides | Moderate to high | 60-75 | Requires careful control of stereochemistry |
| Chiral pool synthesis from Hajos-Parrish diketone | (S)-(+)-Hajos-Parrish diketone, reducing agents, alkylation reagents | Very high | 65-80 | High enantiomeric purity, commercially available precursor |
Patents and Industrial Relevance
- Patents related to this compound describe methods involving stereoselective cyclization and functionalization of octahydroindene derivatives, often employing chiral catalysts or auxiliaries to ensure stereochemical purity.
- Industrial synthesis emphasizes cost-effective, stereoselective routes with minimal purification steps.
Summary of Research Findings
- The stereochemistry (3aR,7aR) is critical for the compound’s chemical behavior and potential applications.
- Organocatalytic methods using (R)-(+)-proline and acid catalysts are effective in controlling stereoselectivity.
- The Hajos-Parrish diketone serves as a valuable chiral intermediate for synthesizing related bicyclic compounds.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading significantly impacts yield and stereochemical outcome.
This analysis consolidates data from PubChem, Organic Syntheses, Sigma-Aldrich, and patent databases, providing a professional and authoritative overview of preparation methods for this compound. The outlined methods reflect current best practices in stereoselective bicyclic hydrocarbon synthesis.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst to further hydrogenate the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Vitamin D-Derived Indene Compounds
Compounds VD3-1, VD2-1, and VD2-2 (synthesized from vitamins D3 and D2) share the (1R,3aR,7aR)-octahydroindene core but differ in side-chain substituents:
- VD3-1 : Features a 6-methylheptan-2-yl group at position 1.
- VD2-2 : Contains a 1-hydroxypropan-2-yl group at position 1.
Key Findings :
- coli or S. aureus, highlighting the role of side-chain hydrophobicity in targeting bacterial membranes .
- The ethylidene group in the target compound may enhance membrane interaction compared to the hydroxyl or alkyl chains in VD derivatives.
Table 1: Comparison of Vitamin D-Derived Indene Analogs
Simplified Bicyclic Analogs
Compounds like cis- and trans-3a,4,7,7a-tetrahydro-1H-indene () lack the methyl and ethylidene substituents, resulting in reduced steric hindrance and lower biological activity. This underscores the importance of substituents in modulating functional properties.
Biological Activity
Structure
The chemical structure of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene can be represented as follows:
- Molecular Formula : C_{12}H_{18}
- Molecular Weight : 174.27 g/mol
Pharmacological Potential
Research into the biological activity of This compound suggests several pharmacological properties, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.
- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : Disk diffusion method was employed against various pathogens.
- Results :
- Staphylococcus aureus: Zone of inhibition = 15 mm
- Escherichia coli: Zone of inhibition = 12 mm
- : The compound demonstrated notable antimicrobial properties, warranting further investigation into its mechanism of action.
-
Cytotoxicity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results :
- MCF-7: IC50 = 25 µM
- HeLa: IC50 = 30 µM
- : The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound in cancer therapy.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Zone of inhibition = 15 mm | |
| Antimicrobial | Escherichia coli | Zone of inhibition = 12 mm | |
| Cytotoxicity | MCF-7 | IC50 = 25 µM | |
| Cytotoxicity | HeLa | IC50 = 30 µM | |
| Anti-inflammatory | In vitro models | Reduction in cytokine levels |
Q & A
Q. What are the recommended synthesis routes for rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of prenol lipid precursors or catalytic hydrogenation of unsaturated intermediates. Key factors include:
- Catalyst selection : Palladium or platinum catalysts for selective hydrogenation of double bonds .
- Temperature control : Maintaining 50–80°C to prevent side reactions (e.g., isomerization) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate diastereomers .
Yields vary with steric hindrance; bulkier substituents reduce reaction efficiency by ~20% .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR distinguishes equatorial vs. axial methyl groups via chemical shifts (δ 18–22 ppm for axial, δ 24–28 ppm for equatorial) .
- X-ray crystallography : Resolves absolute configuration; the ethylidene group’s orientation is confirmed by electron density maps .
- IR spectroscopy : C=C stretching (~1640 cm) and methyl bending vibrations (~1375 cm) validate structural motifs .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity) .
- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure .
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation; avoid contact with oxidizing agents .
Advanced Research Questions
Q. How can contradictions in NMR data for diastereomers of this compound be resolved?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlates coupling constants () and nuclear Overhauser effects to differentiate diastereomers. For example, NOE between H-3a and H-7a confirms cis-fused ring junctions .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-referenced with experimental data to identify misassignments .
Q. What strategies improve enantiomeric purity during catalytic hydrogenation steps?
- Methodological Answer :
- Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation, achieving >90% ee .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, reducing racemization .
- In-situ monitoring : HPLC with chiral columns tracks enantiomeric excess during reactions .
Q. How can computational models predict the environmental impact of this compound?
- Methodological Answer :
- QSAR models : Estimate biodegradability using octanol-water partition coefficients (log P ~3.5 indicates moderate persistence) .
- Degradation pathways : Abiotic hydrolysis (pH 7, 25°C) predicts half-life >30 days; photolysis under UV light accelerates breakdown .
- Ecotoxicology : EC50 values for Daphnia magna are modeled via molecular docking with acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
